4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide oxalate
CAS No.: 1351611-15-8
Cat. No.: VC4079464
Molecular Formula: C22H26N4O5S
Molecular Weight: 458.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351611-15-8 |
|---|---|
| Molecular Formula | C22H26N4O5S |
| Molecular Weight | 458.5 |
| IUPAC Name | 4-[(2-methylbenzimidazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide;oxalic acid |
| Standard InChI | InChI=1S/C20H24N4OS.C2H2O4/c1-15-22-18-6-2-3-7-19(18)24(15)14-16-8-10-23(11-9-16)20(25)21-13-17-5-4-12-26-17;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,25);(H,3,4)(H,5,6) |
| Standard InChI Key | WRORCAVNBOJFSE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NCC4=CC=CS4.C(=O)(C(=O)O)O |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NCC4=CC=CS4.C(=O)(C(=O)O)O |
Introduction
Molecular Formula
The exact molecular formula and weight are not explicitly provided but can be inferred based on the systematic name.
Synthesis
The synthesis of such compounds typically involves:
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Benzimidazole Formation: Condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
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Piperidine Functionalization: Introduction of the piperidine ring through reductive amination or other alkylation strategies.
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Carboxamide Formation: Coupling reactions (e.g., using carbodiimides) to form the amide bond.
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Salt Formation: Reaction with oxalic acid to yield the oxalate salt.
Biological Activities
Compounds containing benzimidazole and thiophene moieties are widely studied for their pharmacological activities:
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Anticancer Potential: Benzimidazole derivatives have shown cytotoxicity against various cancer cell lines .
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Antimicrobial Properties: Thiophene-containing molecules exhibit antibacterial and antifungal activities .
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Enzyme Inhibition: Piperidine-based carboxamides are known to inhibit enzymes like acid ceramidase, which is relevant in cancer and metabolic disorders .
Applications
Potential applications of this compound include:
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Pharmaceutical Development: As a lead compound for anticancer or antimicrobial drugs.
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Molecular Probes: For studying enzyme activity or receptor binding in biological systems.
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Material Science: Its heterocyclic structure may find use in organic electronics or as ligands in coordination chemistry.
Table 1: Comparative Analysis of Related Compounds
| Compound Class | Key Features | Applications |
|---|---|---|
| Benzimidazole Derivatives | Aromatic heterocycle, bioactivity | Anticancer, antimicrobial |
| Piperidine-based Carboxamides | Amide functionality | Enzyme inhibition |
| Thiophene-containing Molecules | Electron-rich aromatic system | Antifungal, electronics |
Future Directions
Further studies could focus on:
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Structural optimization for enhanced biological activity.
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Crystallographic analysis to understand molecular interactions.
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Preclinical evaluation to assess pharmacokinetics and toxicity.
This compound represents a promising scaffold for multidisciplinary research spanning medicinal chemistry, biochemistry, and material science.
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